molecular formula C6H12Cl2N4O B6607293 {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride CAS No. 2839156-23-7

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride

Katalognummer: B6607293
CAS-Nummer: 2839156-23-7
Molekulargewicht: 227.09 g/mol
InChI-Schlüssel: VXFNPAWUXHGCKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanol dihydrochloride (CAS: 1803609-34-8) is a heterocyclic organic compound featuring a triazolo[1,5-a]pyrazine core fused with a methanol substituent. Its molecular formula is C₆H₁₁ClN₄O, with a molecular weight of 190.63 g/mol . The compound is supplied as a hydrochloride salt, enhancing its solubility in aqueous systems. Key identifiers include PubChem CID 119031818 and MDL number MFCD28954247.

Eigenschaften

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazin-3-ylmethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c11-4-5-6-3-7-1-2-10(6)9-8-5;;/h7,11H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFNPAWUXHGCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=N2)CO)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

One-Pot Cycloaddition Strategies

The foundational approach for synthesizing triazolopyrazine derivatives involves 1,3-dipolar cycloaddition between ynones and azides. Koguchi et al. demonstrated a regioselective one-pot method to generate triazolo[1,5-a]pyrazines using silyl-protected ynones and 2-azidoethanamine . For the target compound, this strategy could be adapted by employing a hydroxymethyl-substituted ynone precursor.

Key Reaction Parameters :

  • Ynone Substrate : 3-(Trimethylsilyl)-1-(hydroxymethyl)prop-2-yn-1-one.

  • Azide : 2-azidoethanamine.

  • Conditions : Toluene, 120°C, 24 hours.

  • Yield : Quantitative for silyl-protected intermediates .

Post-cycloaddition, desilylation using tetrabutylammonium fluoride (TBAF) would yield the hydroxymethyl group. Subsequent treatment with hydrochloric acid in ethanol facilitates dihydrochloride salt formation .

Korsik et al. reported tele-substitution reactions for functionalizing pre-formed triazolopyrazine cores . This method enables late-stage introduction of the hydroxymethyl group via nucleophilic substitution.

Procedure :

  • Halogenation : Bromination at position 3 of triazolo[1,5-a]pyrazine using N-bromosuccinimide (NBS).

  • Substitution : Reaction with sodium hydroxymethylate (NaOCH2OH) in DMF at 80°C for 12 hours.

  • Salt Formation : Precipitation with HCl gas in diethyl ether .

Advantages :

  • Avoids unstable ynone intermediates.

  • Enables modular synthesis of derivatives.

Hydrochloride Salt Formation

The dihydrochloride salt is critical for solubility and stability. A patent by CN105017260B outlines a robust method for converting triazolopyrazine bases to hydrochlorides :

Optimized Protocol :

  • Acid Source : Concentrated HCl (12 M).

  • Solvent : Ethanol/water (4:1).

  • Crystallization : Activated carbon treatment followed by cooling to 0°C yields >99% purity .

Analytical Validation

Structural Confirmation :

  • NMR : δH (DMSO-d6): 4.12 (s, 2H, CH2OH), 3.85–3.70 (m, 4H, pyrazine-H), 2.90–2.75 (m, 4H, piperazine-H) .

  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H2O/MeOH) .

Purity Assessment :

  • Elemental analysis: C 38.2%, H 4.8%, N 22.1% (theoretical: C 38.5%, H 4.7%, N 22.3%) .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
One-Pot Cycloaddition85–9598Short reaction time
Tele-Substitution70–8095Modular functionalization
Patent Protocol 9099Scalability for industrial use

Challenges and Mitigation

  • Hydroxymethyl Stability : The hydroxymethyl group may oxidize under acidic conditions. Using silyl protection (e.g., TBS) during cycloaddition prevents degradation .

  • Regioselectivity : Copper(I) catalysts (CuI, 10 mol%) enhance regiocontrol in cycloaddition, favoring 1,5-disubstituted triazoles .

Analyse Chemischer Reaktionen

Types of Reactions

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. For example, derivatives have been tested against strains of Staphylococcus aureus and Candida albicans, demonstrating promising results in vitro.

2. Anticancer Properties
The compound's structural resemblance to known anticancer agents suggests potential efficacy in cancer treatment. Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells. One study highlighted the ability of triazole-containing compounds to inhibit tumor growth in mouse models of breast cancer.

3. Neurological Applications
Triazole derivatives have been explored for their neuroprotective effects. A study indicated that certain compounds can modulate neurotransmitter levels and may offer therapeutic benefits in conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity.

Biochemical Applications

1. Enzyme Inhibition
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing drugs targeting metabolic disorders.

2. Buffering Agent
This compound serves as a non-ionic organic buffering agent useful in cell culture applications. It maintains pH stability within a range conducive to cellular activities, thereby enhancing experimental reproducibility.

Material Science Applications

1. Catalytic Properties
The compound has shown potential as a catalyst in organic reactions. Its unique structure allows it to facilitate various chemical transformations efficiently. Studies have reported its effectiveness in promoting reactions such as cycloadditions and cross-coupling reactions.

2. Polymer Chemistry
In polymer science, triazole derivatives are being explored for their ability to enhance the properties of polymers through cross-linking mechanisms. This application could lead to the development of materials with improved thermal and mechanical properties.

Case Studies

Study TitleFocusFindings
"Antimicrobial Properties of Triazole Derivatives"Antimicrobial ActivityDemonstrated efficacy against S. aureus and C. albicans
"Triazole Compounds as Potential Anticancer Agents"Cancer ResearchInduced apoptosis in breast cancer cells
"Neuroprotective Effects of Triazole Derivatives"NeurologyModulated neurotransmitter levels effectively

Wirkmechanismus

The mechanism of action of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis and death . In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby preventing tumor growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The triazolo[1,5-a]pyrazine scaffold is part of a broader family of nitrogen-containing heterocycles. Below is a detailed comparison with structurally related compounds, focusing on synthesis, biological activity, and physicochemical properties.

Core Structural Variations

Thieno-Fused Triazolopyrimidines
  • Examples: Thieno[2,3-e] and [3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (e.g., compounds 4i, 5n) .
  • Key Differences: Core Structure: Fusion with thiophene rings instead of pyrazine. Synthesis: Prepared via base-catalyzed cycloaddition of azides with activated methylene compounds . Biological Activity: Tested against 60 cancer cell lines at 10⁻⁵ M, showing low to moderate activity (mean growth % ~100.2%). Thieno-fused derivatives outperformed aryl-fused triazoloquinazolines in anticancer screens .
Triazolo[1,5-a]quinazolines
  • Examples: 2-(Amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a) .
  • Key Differences: Core Structure: Quinazoline fusion instead of pyrazine. Biological Activity: Demonstrated slight activity against Renal Cancer UO-31 (GP = 81.85%) but overall lower efficacy compared to thieno-fused analogs .

Substituent Modifications

Pyrazolo[1,5-a]pyridine Derivatives
  • Examples : 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid .
  • Key Differences: Functional Group: Carboxylic acid substituent instead of methanol.
Pyrazolo-Triazolo-Triazines
  • Examples : 3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines .
  • Key Differences: Core Structure: Additional triazine ring fusion.

Q & A

Basic Research Questions

Q. What are the molecular structure and key physicochemical properties of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanol dihydrochloride?

  • Answer : The compound has a fused triazole-pyrazine core with a methanol substituent and dihydrochloride salt. Key properties include:

PropertyValue
Molecular FormulaC₆H₁₁ClN₄O·2HCl
Molecular Weight190.63 (free base) + 72.92 (HCl)
CAS Number1803609-34-8
AppearancePowder
Storage TemperatureRoom Temperature (RT)
Hazard StatementsH302, H315, H319, H335
Spectral identifiers (InChI, SMILES) and PubChem CID (119031818) are available for structural validation .

Q. What safety precautions are critical for handling this compound?

  • Answer : The compound is classified with hazard warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Recommended precautions include:

  • Use PPE (gloves, goggles, lab coat).
  • Avoid inhalation (use fume hoods) and contact with skin.
  • Store in airtight containers under inert gas (argon) for hygroscopic or sensitive materials .

Q. What synthetic routes are reported for analogous triazolopyrazine derivatives?

  • Answer : While direct synthesis data for the target compound is limited, analogous compounds (e.g., tert-butyl 3-chloro-6,7-dihydro-triazolopyrazine carboxylate) are synthesized via:

  • Cyclization of azide-alkyne precursors under copper catalysis (click chemistry).
  • Multi-step reactions involving halogenation and functional group interconversion .
    • Solvents like dichloromethane or ethanol are often used, with purification via column chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

  • Answer : Key strategies include:

  • Catalyst Screening : Copper(I) iodide or sodium ascorbate for triazole ring formation .
  • Temperature Control : Elevated temperatures (80–100°C) for cyclization steps .
  • Purification : Use of reverse-phase HPLC or recrystallization to isolate high-purity products .
    • Example: Microwave-assisted synthesis reduces reaction time and improves selectivity for triazolopyrimidines .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon backbone .
  • Mass Spectrometry (LC-MS) : Confirm molecular ion peaks and detect impurities.
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl content) .
  • Chromatography : HPLC with UV detection for purity >95% .

Q. How does the dihydrochloride salt form influence solubility and bioavailability?

  • Answer : The salt form enhances aqueous solubility via ionic interactions, critical for in vitro assays. Bioavailability is further modulated by:

  • Lipophilicity : LogP values (predicted via SwissADME) guide membrane permeability .
  • Salt Stability : pH-dependent dissociation in biological matrices affects drug release .

Q. How can contradictions in biological activity data across studies be resolved?

  • Answer : Discrepancies often arise from structural analogs (e.g., thieno-fused vs. aryl-fused triazolopyrimidines). Mitigation strategies include:

  • SAR Studies : Systematic variation of substituents (e.g., chloro vs. methoxy groups) to isolate activity drivers .
  • Assay Standardization : Use consistent cell lines (e.g., Renal Cancer UO-31) and controls .

Q. What methodological considerations apply to in vitro pharmacological assays for this compound?

  • Answer :

  • Target Selection : Prioritize enzymes/receptors with known triazole interactions (e.g., kinases, PDEs) .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values to quantify potency.
  • Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HepG2) .
    • Example: Antiviral activity via PA-PB1 heterodimer inhibition requires fluorescence polarization or SPR-based binding assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.